Aluminum, (acetato-kappaO)dihydroxy-

Catalog No.
S1902312
CAS No.
7360-44-3
M.F
C2H7AlO4
M. Wt
122.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum, (acetato-kappaO)dihydroxy-

CAS Number

7360-44-3

Product Name

Aluminum, (acetato-kappaO)dihydroxy-

Molecular Formula

C2H7AlO4

Molecular Weight

122.06 g/mol

InChI

InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1

InChI Key

HDYRYUINDGQKMC-UHFFFAOYSA-M

SMILES

CC(=O)O[Al].O.O

Canonical SMILES

CC(=O)O[Al].O.O

Aluminum, (acetato-kappaO)dihydroxy-, commonly referred to as aluminum diacetate, is a chemical compound with the molecular formula C2H7AlO4\text{C}_2\text{H}_7\text{AlO}_4 and a molecular weight of approximately 122.06 g/mol. This compound is a water-soluble form of aluminum acetate, characterized by its structure that includes an aluminum atom bonded to two hydroxide groups and two acetate groups. The unique bonding arrangement allows for its classification as a chelating agent, where one of the oxygen atoms from the acetate group binds to the aluminum in a kappa coordination mode, leading to a distorted octahedral geometry around the aluminum center.

Aluminum diacetate can be synthesized through the hydrolysis of aluminum acetate in water:

Al CH3COO 3(aq)+H2O(l)Al OH 2(C2H3O2)+CH3COOH\text{Al CH}_3\text{COO }_3(aq)+\text{H}_2\text{O}(l)\rightarrow \text{Al OH }_2(\text{C}_2\text{H}_3\text{O}_2)+\text{CH}_3\text{COOH}

This reaction illustrates how aluminum acetate reacts with water to yield aluminum diacetate and acetic acid. The compound can also participate in various

Aluminum diacetate exhibits notable biological activities, primarily due to its astringent properties. It is commonly used in dermatological applications to relieve itching and irritation associated with skin conditions. The mechanism of action involves inducing local tissue contraction and reducing secretions from sweat and sebaceous glands, which can be beneficial in treating weeping lesions or dermatitis.

In laboratory studies, exposure to aluminum diacetate has been shown to affect various biochemical parameters in animal models, influencing enzyme activities related to metabolic pathways. These effects suggest potential implications for its use in therapeutic contexts.

The synthesis of aluminum diacetate typically involves:

  • Hydrolysis of Aluminum Acetate: As previously mentioned, mixing aluminum acetate with water leads to the formation of aluminum diacetate.
  • Controlled Precipitation: By carefully controlling pH and temperature during the reaction between aluminum salts and acetic acid, it is possible to isolate aluminum diacetate in a pure form.

These methods are fundamental for producing this compound in laboratory settings for research or industrial applications .

Aluminum AcetateC6H12AlO6\text{C}_6\text{H}_{12}\text{AlO}_6Water-soluble; used as an astringentPharmaceuticals, food industryAluminum HydroxideAl OH 3\text{Al OH }_3Antacid; forms gels; less solublePharmaceuticals (antacids), water purificationAluminum ChlorohydrateAlCl36H2O\text{AlCl}_3\cdot 6\text{H}_2\text{O}Coagulant; soluble; used in water treatmentWater treatment, cosmeticsAluminum SulfateAl2(SO4)3\text{Al}_2(\text{SO}_4)_3Coagulant; soluble; forms precipitatesWater treatment, paper manufacturing

Uniqueness of Aluminum Dihydroxyacetate

Aluminum diacetate is unique due to its specific chelating properties and its effective use as an astringent in dermatological applications. Unlike other aluminum compounds that may serve primarily as coagulants or antacids, aluminum diacetate's dual action on skin tissues makes it particularly valuable in treating dermatological conditions .

Research into the interactions of aluminum diacetate with biological systems has revealed several important findings:

  • Enzyme Activity Modulation: Studies have indicated that exposure to this compound can alter enzyme activities such as lactate dehydrogenase and isocitrate dehydrogenase in various tissues, suggesting that it may influence metabolic processes.
  • Tissue Interaction: The compound's astringent properties lead to localized effects on skin tissues, which can be further influenced by environmental factors such as humidity and temperature.

These interactions highlight the need for further studies to fully understand the implications of aluminum diacetate in both therapeutic and environmental contexts.

Other CAS

7360-44-3

General Manufacturing Information

Aluminum, (acetato-.kappa.O)dihydroxy-: ACTIVE

Dates

Modify: 2023-08-16

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